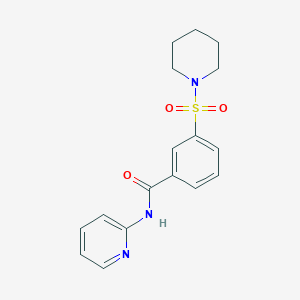![molecular formula C16H19N3O3S B5681606 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)
3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide, also known as DAPB, is a synthetic compound that has been extensively studied in the field of pharmacology. This compound is of particular interest due to its potential applications in the treatment of various diseases, including cancer and inflammation. In
Mecanismo De Acción
The mechanism of action of 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide involves the inhibition of certain enzymes that are involved in the progression of cancer and inflammation. Specifically, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been shown to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell growth and survival. By inhibiting the activity of AKT, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide can induce apoptosis in cancer cells, reduce inflammation, and inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation. Additionally, in vivo studies have shown that 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide can reduce tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a promising candidate for further study. However, one limitation of using 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide in lab experiments is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide. One area of focus is the development of more efficient synthesis methods for the compound, which would make it more readily available for use in experiments. Additionally, further studies are needed to determine the potential applications of 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, more research is needed to determine the safety and efficacy of 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide in human clinical trials, which will be necessary before it can be used as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide involves the reaction of 2-chloronicotinic acid with diethylamine to form 2-(diethylamino)nicotinic acid, which is then reacted with sulfonyl chloride to form 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide. This compound can be synthesized through a multistep process that involves several chemical reactions and purification steps.
Aplicaciones Científicas De Investigación
3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of prostate cancer, breast cancer, and ovarian cancer. Additionally, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
3-(diethylsulfamoyl)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)14-9-7-8-13(12-14)16(20)18-15-10-5-6-11-17-15/h5-12H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDASXQJQNXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5681523.png)
![methyl 4-{5-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5681525.png)
![N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681530.png)
![N-methyl-N-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5681534.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)
![2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5681560.png)

![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5681579.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)


![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)